molecular formula C23H38O4 B13396925 11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid

11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid

Cat. No.: B13396925
M. Wt: 378.5 g/mol
InChI Key: WMLGLMGSFIXSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid is a synthetic derivative of prostaglandin E2. This compound is known for its resistance to metabolism and prolonged half-life in vivo. It acts as an agonist on most EP receptor subtypes and is a competitive inhibitor of 15-hydroxy PGDH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as an agonist on EP receptor subtypes, which are involved in various physiological processes. It competitively inhibits 15-hydroxy PGDH, an enzyme responsible for the degradation of prostaglandins. This inhibition leads to increased levels of prostaglandins, which can modulate inflammation, pain, and other biological responses .

Comparison with Similar Compounds

Similar Compounds

    16,16-Dimethylprostaglandin E2: Another synthetic derivative of prostaglandin E2 with similar properties but different functional groups.

    Dinoprostone: A naturally occurring prostaglandin E2 used in medical applications.

Uniqueness

11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid is unique due to its specific structural modifications, which confer resistance to metabolism and prolonged biological activity. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-methylidenecyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLGLMGSFIXSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866845
Record name 11,15-Dihydroxy-16,16-dimethyl-9-methylideneprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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